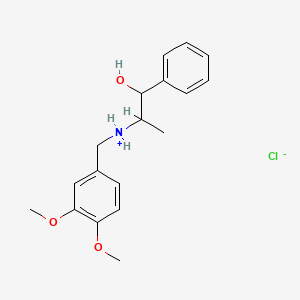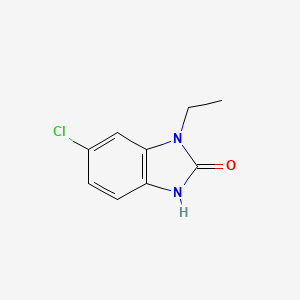
5-chloro-3-ethyl-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-ethyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.
Vorbereitungsmethoden
The synthesis of benzimidazole derivatives, including 5-chloro-3-ethyl-1H-benzimidazol-2-one, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazole derivatives can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Reaction with Cyanogen Bromide in Acetonitrile Solution: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution to form benzimidazole derivatives.
Analyse Chemischer Reaktionen
5-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, particularly at the imidazole ring, using reagents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-ethyl-1H-benzimidazol-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and proteins, leading to its diverse pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-chloro-3-ethyl-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a piperidinyl group at the 1st position and is known for its potential therapeutic applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds have various substituents on the phenyl ring and are studied for their anticancer activities.
3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones: These derivatives are known for their antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2033-31-0 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
5-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
PQQNNUKINGANNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)Cl)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


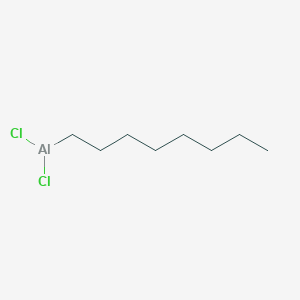
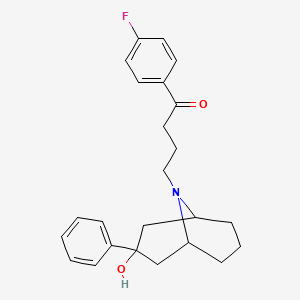
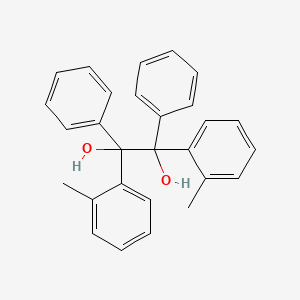
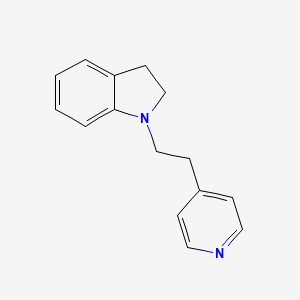
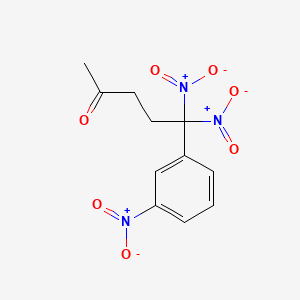
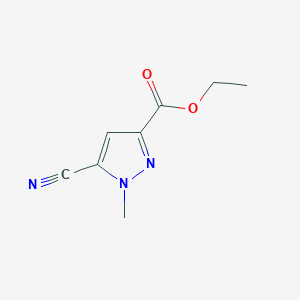

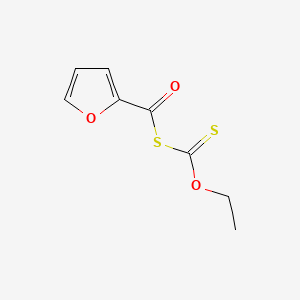
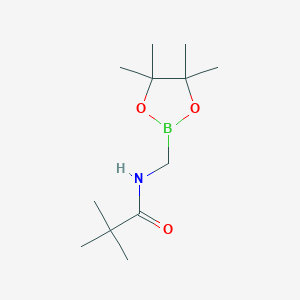
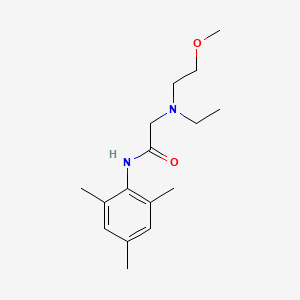
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
